Dde-D-valinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

It is a derivative of lysine , an essential amino acid, suggesting that it may interact with biological systems in a similar manner.

Mode of Action

The compound is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be selectively removed by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . This suggests that the compound can be used to introduce specific functional groups into larger molecules during synthesis, potentially altering their activity or properties.

Action Environment

It is noted that the compound should be stored at temperatures between -15°c and -25°c , suggesting that temperature could affect its stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dde-D-valinol can be synthesized through the reduction of the corresponding valine derivative. One common method involves the reduction of valine’s carboxylic acid group to an alcohol using strong reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of iodine (I2), forming a borane-tetrahydrofuran complex .

Industrial Production Methods

Industrial production of this compound typically involves microbial preparation methods due to their high stereo selectivity and environmentally friendly processes. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

Análisis De Reacciones Químicas

Types of Reactions

Dde-D-valinol undergoes various chemical reactions, including:

Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

Reduction: Reduction of the ketone or aldehyde back to an alcohol.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace the hydroxyl group with halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can regenerate the alcohol form .

Aplicaciones Científicas De Investigación

Dde-D-valinol has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis

Comparación Con Compuestos Similares

Similar Compounds

L-valinol: Another valine derivative with similar chemical properties but different chirality.

DL-valinol: A racemic mixture of D- and L-valinol.

D-valine: The parent amino acid from which Dde-D-valinol is derived

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the Dde protecting group, which enhances its utility in asymmetric synthesis and other specialized applications. Its ability to form enantiomerically pure products makes it a valuable compound in both research and industrial settings .

Actividad Biológica

Dde-D-valinol, a derivative of valinol, has garnered attention in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

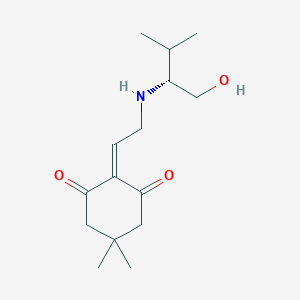

This compound is a chiral amino alcohol with the following chemical structure:

- Molecular Formula : C5H11NO

- CAS Number : 4276-09-9

This compound exhibits its biological activity primarily through its interaction with valyl-tRNA synthetase (VARS). This compound acts as a competitive inhibitor, impacting protein synthesis by affecting tRNA charging.

Key Findings:

- Inhibition of tRNA Charging : this compound has been shown to inhibit the charging of tRNA^Val, which is crucial for the translation process in cells. This inhibition can lead to a decrease in protein synthesis, particularly under amino acid-poor conditions .

- Cellular Impact : In experiments involving mouse embryonic fibroblasts (MEFs), the addition of this compound resulted in significant changes in tRNA charging dynamics, particularly for tRNA^Gln and tRNA^Val. The compound promoted the accumulation of charged forms of certain tRNAs while inhibiting others .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound and its derivatives have antimicrobial properties. For example, modifications in the structure of peptides containing valinol residues have shown varying levels of activity against different bacterial strains, including Pseudomonas aeruginosa and Campylobacter coli. The minimum inhibitory concentration (MIC) values suggest that this compound can be effective against certain Gram-positive bacteria .

2. Cancer Research

This compound's role in cancer therapy is being explored due to its effects on protein synthesis and cellular metabolism. Studies have indicated that compounds affecting aminoacyl-tRNA synthetases can influence tumor growth and resistance to therapies. In particular, VARS has been identified as a potential target for enhancing the efficacy of treatments for resistant melanoma .

Data Tables

Case Study 1: Inhibition Mechanism

In a study examining the effect of this compound on MEFs, researchers found that treatment with this compound led to a significant reduction in the charging levels of tRNA^Val while enhancing those of tRNA^Gln. This suggests a selective action that could be leveraged for therapeutic applications where modulation of protein synthesis is desired .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of valinol derivatives demonstrated that structural modifications could enhance their efficacy against specific bacterial strains. The presence of this compound was linked to improved antimicrobial activity compared to other analogs .

Propiedades

IUPAC Name |

2-[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-10(2)12(9-17)16-6-5-11-13(18)7-15(3,4)8-14(11)19/h5,10,12,16-17H,6-9H2,1-4H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSUTAXHLJBSMS-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NCC=C1C(=O)CC(CC1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.